Cas no 341964-32-7 ((3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one)
![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one structure](https://ja.kuujia.com/scimg/cas/341964-32-7x500.png)
341964-32-7 structure
商品名:(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
CAS番号:341964-32-7
MF:C21H14ClFN2O2
メガワット:380.799467563629
CID:5269834
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(2-CHLORO-6-FLUOROBENZYL)OXIME]
- (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- HMS575D05
- (3Z)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-phenylindol-2-one
-
- インチ: 1S/C21H14ClFN2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20-
- InChIKey: ZVTAUDDGQVRBFQ-GFMRDNFCSA-N
- ほほえんだ: ClC1C=CC=C(C=1CO/N=C1\C(N(C2C=CC=CC=2)C2C=CC=CC=2\1)=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 566
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 41.9
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10L-305S-1MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 10L-305S-5MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 10L-305S-10MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 10L-305S-50MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 10L-305S-100MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 100mg |
£110.00 | 2025-02-09 |
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one 関連文献
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
341964-32-7 ((3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one) 関連製品
- 1353101-49-1(Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate)
- 6127-18-0(4-Bromo-2-methyl-1H-indole)
- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)
- 1783416-98-7(3-(2,3-dihydro-1-benzofuran-7-yloxy)azetidine)
- 2580182-51-8(8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid)
- 2740358-74-9(rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride)
- 1520641-96-6(5-[(Pyrrolidin-3-yl)methyl]-1,3-oxazole)
- 52176-13-3(5-Bromopyrimidine-4,6(1H,5H)-dione)
- 1505842-52-3(N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine)
- 58888-87-2(3-ethylpentanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
